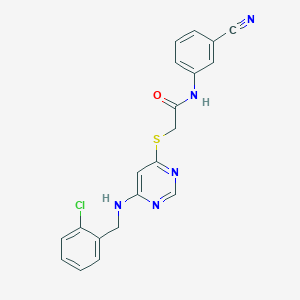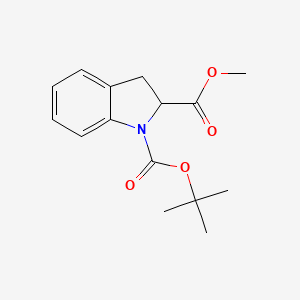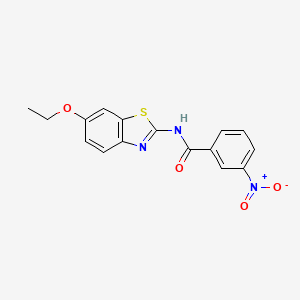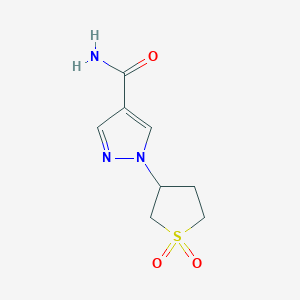
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as CDU, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in lab experiments.
Wirkmechanismus
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea exerts its effects through various mechanisms, including the inhibition of tubulin polymerization, the activation of caspase-3 and caspase-9, and the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of amyloid-beta accumulation, the protection of dopaminergic neurons from oxidative stress, and the inhibition of acetylcholinesterase and butyrylcholinesterase activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, including the development of new synthesis methods, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets.
Synthesemethoden
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been synthesized using different methods, including the reaction of 3-chloroaniline with 1,5-dimethyl-3-pyrazolecarboxylic acid, followed by the reaction with phosgene and 2-(2-aminoethyl)phenol. Another synthesis method involves the reaction of 3-chloroaniline with 1,5-dimethyl-3-pyrazolecarboxylic acid, followed by the reaction with phosgene and 2-(2-hydroxyethyl)pyridine. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been studied for its potential applications in various fields, including cancer therapy, Alzheimer's disease, and Parkinson's disease. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been reported to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-8-13(18-19(10)2)6-7-16-14(20)17-12-5-3-4-11(15)9-12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVGYYJJBCNTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl-[2]thienyl-acetic acid](/img/structure/B2904022.png)
![2-[2-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2904023.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)

![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)

![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)


![6-Methyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2904040.png)


![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)